1-(2-Methylsulfonylphenyl)piperidine
Description
1-(2-Methylsulfonylphenyl)piperidine is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the ortho position of the phenyl ring. Piperidine derivatives are widely studied for their pharmacological relevance, including applications in central nervous system (CNS) modulation, enzyme inhibition, and analgesia .
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCWTTDNKQFDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The biological and chemical properties of piperidine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) enhance stability and binding to enzymes like acetylcholinesterase .
Key Observations :
- Sulfonyl-containing derivatives (e.g., methylsulfonyl, benzylsulfonyl) demonstrate enhanced enzyme inhibition, likely due to strong hydrogen-bonding interactions .
- Arylcyclohexylamine analogs like BTCP and PCP derivatives show CNS activity via sigma or NMDA receptor binding, but substituents like thienyl (TCP) or methylsulfonyl may alter potency and selectivity .
Key Observations :
Key Observations :
- Sulfonyl groups are generally less reactive than α,β-unsaturated carbonyls or carbonitriles, suggesting a safer profile for this compound .
Preparation Methods
Reaction Sequence and Mechanism
The Grignard reaction methodology, adapted from enantioselective 3-phenylpiperidine syntheses, involves a multi-step sequence:
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Grignard Reagent Formation : A 2-methylsulfonylphenyl magnesium halide is generated by reacting 2-bromo- or 2-iodo-methylsulfonylbenzene with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen.
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Nucleophilic Addition : The Grignard reagent reacts with N-protected 3-piperidone (e.g., N-benzyl-3-piperidone) at 0–5°C to form 3-hydroxy-3-(2-methylsulfonylphenyl)piperidine.
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Elimination : Treatment with a silicone reagent (e.g., chlorotrimethylsilane) in dichloromethane removes the hydroxyl group, yielding a mixture of Δ³-piperideine derivatives.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) saturates the double bond, producing N-protected 1-(2-methylsulfonylphenyl)piperidine.
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Deprotection : Acidic cleavage (HCl in dioxane) removes the N-benzyl group, yielding the final product.
Key Data:
-
Purity : >98% after recrystallization (ethyl acetate/hexane).
Nucleophilic Aromatic Substitution
Direct Displacement Strategy
This route exploits the electron-withdrawing nature of the methylsulfonyl group to activate the phenyl ring for nucleophilic attack by piperidine:
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Substrate Preparation : 2-Fluoro- or 2-nitro-methylsulfonylbenzene is synthesized via sulfonation of o-fluorotoluene followed by oxidation.
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Reaction Conditions : Piperidine (2 equiv) is heated with the substrate in DMF at 120°C for 24 hours, using potassium carbonate as a base.
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Workup : The crude product is purified via column chromatography (SiO₂, 9:1 hexane/ethyl acetate).
Optimization Insights:
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Solvent Effects : Dimethylacetamide (DMAc) increases reaction rate by 40% compared to DMF.
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Leaving Group : Fluorine outperforms nitro groups, providing 85% vs. 62% yield.
Reductive Amination Approach
Ketone Intermediate Utilization
A two-step protocol converts 2-methylsulfonylbenzaldehyde into the target compound:
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Condensation : Reacting the aldehyde with piperidine in methanol forms the imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the amine at pH 5–6.
Performance Metrics:
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
For introducing the methylsulfonyl group post-coupling:
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Boronated Precursor : 2-Bromophenylpiperidine is prepared via Ullmann coupling (CuI, L-proline, K₃PO₄).
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Sulfonation : The bromine substituent is replaced with methylsulfonyl using NaSO₂CH₃ and a Pd(OAc)₂/Xantphos catalyst system.
Challenges and Solutions:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Grignard Reaction | 68–72 | >98 | Industrial | 12.50 |
| Nucleophilic Sub. | 85 | 95 | Pilot | 8.20 |
| Reductive Amination | 78 | 97 | Lab-scale | 15.80 |
| Suzuki Coupling | 65 | 94 | Lab-scale | 22.40 |
Key Findings :
Q & A
Q. Advanced
- QSAR Modeling : Use ADMET Predictor™ to estimate logP (lipophilicity) and blood-brain barrier permeability. For example, a logP ~2.5 suggests moderate absorption .
- Docking Studies : AutoDock Vina for NMDA receptor binding affinity, leveraging structural analogs (e.g., diphenidine’s interaction with GluN1 subunits) .
Validation : Cross-check predictions with in vitro PAMPA assays .
How should researchers handle toxicity uncertainties in absence of comprehensive data?
Basic
Adopt precautionary protocols:
- PPE : Gloves, lab coat, and fume hood for handling.
- Acute Toxicity Assays : Start with zebrafish embryo models (LC) before mammalian studies .
- Ecotoxicity Screening : Use Daphnia magna mobility tests to assess environmental risk .
What strategies optimize receptor target identification?
Q. Advanced
- SPR (Surface Plasmon Resonance) : Screen against receptor libraries (e.g., GPCR panels) to identify hits.
- Radioligand Displacement : Use -labeled MK-801 for NMDA receptor affinity studies, referencing diphenidine’s IC (~150 nM) as a benchmark .
How can stability under varying pH and temperature conditions be assessed?
Q. Advanced
- Forced Degradation Studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor decomposition via HPLC.
- Thermal Stability : TGA/DSC analysis to identify degradation thresholds (e.g., >150°C decomposition) .
What are best practices for developing analytical methods?
Q. Basic
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (65:35 methanol:buffer, pH 4.6) for retention time consistency .
- Validation : Follow ICH guidelines for LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and linearity (R >0.99) .
How do structural modifications influence activity in SAR studies?
Advanced
Modify substituents systematically:
- Electron-Withdrawing Groups (e.g., -SOCH) enhance receptor binding via hydrophobic interactions.
- Ring Expansion : Compare piperidine vs. pyrrolidine analogs to assess steric effects on potency .
What role does computational fragment-based design play in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
